molecular formula C12H18N4O2 B13085463 Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B13085463
M. Wt: 250.30 g/mol
InChI Key: CMLAYCQDPHDXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The structure of this compound includes a pyrimidine ring, a piperidine ring, and an ethyl ester group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-aminopiperidine with ethyl 2-chloropyrimidine-5-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like chloroform at room temperature . The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminopiperidine attacks the electrophilic carbon of the pyrimidine ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit endoplasmic reticulum stress and apoptosis, as well as modulate the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects, making it a promising candidate for the treatment of various neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate stands out due to its specific combination of a pyrimidine ring, a piperidine ring, and an ethyl ester group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Biological Activity

Ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an ethyl ester and a piperidine moiety. The presence of the amino group on the piperidine ring enhances its ability to interact with various biological targets.

The compound's mechanism of action primarily involves:

  • Enzyme Interaction : The aminopiperidine moiety can form hydrogen bonds and ionic interactions with enzymes, potentially modulating their activity. The pyrimidine ring can engage in π-π stacking interactions, which are crucial for binding affinity to target proteins.
  • Receptor Modulation : It may act as an inhibitor or modulator of specific receptors, influencing signaling pathways related to various diseases, including metabolic disorders and cancers.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown inhibitory effects on key kinases involved in cancer progression. In vitro assays demonstrated that derivatives of this compound can significantly inhibit cell proliferation in various cancer cell lines.

Compound Target Kinase IC50 (nM) Cell Line
This compoundCHK1<100HeLa
This compoundGSK3β480MCF7

These findings suggest that the compound could be further developed as a selective inhibitor for therapeutic applications in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against certain bacterial strains, potentially through interference with bacterial metabolism or cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and pyrimidine rings significantly affect biological activity. For example, variations in the substituents on the piperidine nitrogen or alterations in the pyrimidine's position can enhance binding affinity and selectivity towards specific targets.

Key Findings from SAR Studies:

  • Piperidine Substituents : Introducing alkyl groups at the piperidine nitrogen enhances lipophilicity, improving cellular uptake.
  • Pyrimidine Modifications : Substituting different functional groups at the 5-position of the pyrimidine ring can lead to increased potency against specific kinases .

Case Study 1: Inhibition of Calmodulin Kinases

A study focused on analogs of this compound demonstrated its efficacy in inhibiting calmodulin-dependent kinases (CaMKs). These kinases play a vital role in regulating insulin sensitivity. The analogs were able to restore insulin sensitivity in diet-induced obesity models, showcasing their therapeutic potential for metabolic disorders .

Case Study 2: Antimalarial Activity

Another investigation explored the compound's effectiveness against Plasmodium falciparum kinases, which are critical targets for developing new antimalarial drugs. The results indicated that some derivatives could inhibit these kinases effectively, suggesting a novel approach to combating malaria resistance .

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

ethyl 2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H18N4O2/c1-2-18-11(17)9-7-14-12(15-8-9)16-5-3-10(13)4-6-16/h7-8,10H,2-6,13H2,1H3

InChI Key

CMLAYCQDPHDXRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)N

Origin of Product

United States

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